Cyclocarioside D
CAS No.:
Cat. No.: VC18852665
Molecular Formula: C37H62O9
Molecular Weight: 650.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H62O9 |
|---|---|
| Molecular Weight | 650.9 g/mol |
| IUPAC Name | 3-[3-[(E)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
| Standard InChI | InChI=1S/C37H62O9/c1-21(2)23-12-18-35(7)26(34(23,6)17-14-27(38)39)20-25(46-32-31(42)30(41)29(40)22(3)45-32)28-24(13-19-36(28,35)8)37(9,43)16-11-15-33(4,5)44-10/h11,15,22-26,28-32,40-43H,1,12-14,16-20H2,2-10H3,(H,38,39)/b15-11+ |
| Standard InChI Key | RZROURYDMDQMGW-RVDMUPIBSA-N |
| Isomeric SMILES | CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(C/C=C/C(C)(C)OC)O)C)C)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(CC=CC(C)(C)OC)O)C)C)O)O)O |
Introduction
Pharmacological Activities
While direct studies on Cyclocarioside D are absent in the provided literature, related dammarane saponins from C. paliurus exhibit diverse bioactivities:
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Antidiabetic effects: Cyclocarioside I and A demonstrate inhibitory effects on α-glucosidase, with IC50 values comparable to acarbose .
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Anti-inflammatory properties: Hederagenin (a common aglycone in C. paliurus triterpenoids) shows moderate inhibition of 11β-HSD1 (IC50: 0.16 μM), a target in metabolic disorders .
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Anticancer potential: Seco-dammarane derivatives like Cyclocariosides O-Q inhibit proliferation in pancreatic (ASPC-1) and gastric (SNU5) cancer cells, though specific mechanisms remain under investigation .
These findings suggest that Cyclocarioside D may share similar therapeutic profiles, warranting targeted studies to elucidate its efficacy and safety.
Research Gaps and Future Directions
Current literature on C. paliurus triterpenoids emphasizes polysaccharides and flavonoids, with only 18.4% of studies focusing on triterpenoids . Cyclocarioside D, in particular, lacks detailed pharmacokinetic and mechanistic data. Key priorities for future research include:
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Structural elucidation: Full characterization via NMR and X-ray crystallography.
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Biosynthetic pathway mapping: Identification of key enzymes involved in hydroxylation and glycosylation.
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Clinical validation: Preclinical trials to assess bioavailability and toxicity.
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